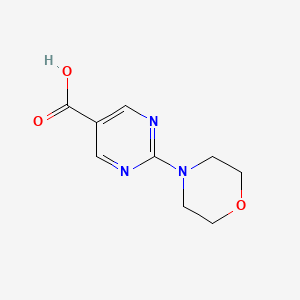

2-Morpholinopyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-Morpholinopyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinopyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPUFHIOPXMZFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390289 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253315-05-8 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholinopyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-morpholinopyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrimidine-5-carboxylate scaffold, followed by the strategic introduction of the morpholino moiety, and culminating in the final hydrolysis to the target carboxylic acid. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step experimental protocols. The guide is designed to be a practical resource for researchers, providing the necessary information to replicate and adapt these methods for their specific research and development needs.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 2-morpholinopyrimidine-5-carboxylic acid scaffold, in particular, has emerged as a valuable building block in the design of novel therapeutic agents, notably as kinase inhibitors. The morpholino group can enhance aqueous solubility and metabolic stability, while the carboxylic acid moiety provides a handle for further derivatization or can act as a key pharmacophoric feature. This guide presents a validated and logical synthetic route to this important molecule.

Synthetic Strategy: A Three-Stage Approach

The synthesis of 2-morpholinopyrimidine-5-carboxylic acid is most effectively approached in a linear, three-stage process. This strategy allows for the purification of key intermediates, ensuring the high purity of the final product.

The three key stages are:

-

Formation of the Pyrimidine Core: Construction of a suitably functionalized pyrimidine-5-carboxylic acid ester.

-

Introduction of the Morpholino Group: Nucleophilic aromatic substitution to install the morpholine moiety at the 2-position of the pyrimidine ring.

-

Ester Hydrolysis: Conversion of the ester to the final carboxylic acid.

This strategic approach is illustrated in the workflow diagram below.

Caption: Chlorination of the pyrimidine ring.

Protocol 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (1 equivalent), phosphorus oxychloride (10-15 equivalents), and N,N-dimethylaniline (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Quenching: Slowly and cautiously add ice water to the residue to quench the remaining phosphorus oxychloride.

-

Neutralization and Extraction: Neutralize the acidic solution with a 2N sodium hydroxide solution and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure ethyl 2-chloropyrimidine-5-carboxylate.

| Parameter | Value |

| Starting Material | 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |

| Reagents | Phosphorus oxychloride, N,N-dimethylaniline |

| Solvent | None (POCl₃ acts as solvent) |

| Temperature | Reflux |

| Reaction Time | 1.5 - 2 hours |

| Typical Yield | 30-52% |

Table 1: Summary of reaction parameters for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate.

Stage 2: Synthesis of Ethyl 2-morpholinopyrimidine-5-carboxylate

This stage involves the crucial nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholino group onto the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogen atoms facilitates the attack of nucleophiles at the 2-position, making the displacement of the chloro group by morpholine an efficient process.

Caption: Nucleophilic aromatic substitution with morpholine.

Protocol 2: Synthesis of Ethyl 2-morpholinopyrimidine-5-carboxylate [2][3]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dioxane.

-

Addition of Reagents: Add morpholine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 80-110°C for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, dilute the mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts. If dioxane is used, it can be removed under reduced pressure.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 2-morpholinopyrimidine-5-carboxylate.

| Parameter | Value |

| Starting Material | Ethyl 2-chloropyrimidine-5-carboxylate |

| Reagents | Morpholine, Potassium Carbonate (or other base) |

| Solvent | DMF or Dioxane |

| Temperature | Room Temperature to 110°C |

| Reaction Time | 4 - 20 hours |

| Typical Yield | 85-95% |

Table 2: Summary of reaction parameters for the synthesis of ethyl 2-morpholinopyrimidine-5-carboxylate.

Stage 3: Hydrolysis of Ethyl 2-morpholinopyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a hydroxide salt like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is often preferred as it typically leads to cleaner reactions and easier purification.

Caption: Final ester hydrolysis to the carboxylic acid.

Protocol 3: Synthesis of 2-Morpholinopyrimidine-5-carboxylic acid

-

Reaction Setup: Dissolve ethyl 2-morpholinopyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with a dilute acid, such as 1N HCl.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-morpholinopyrimidine-5-carboxylic acid.

| Parameter | Value |

| Starting Material | Ethyl 2-morpholinopyrimidine-5-carboxylate |

| Reagents | Lithium Hydroxide or Sodium Hydroxide |

| Solvent | Ethanol/Water mixture |

| Temperature | Room Temperature to 60°C |

| Reaction Time | 2 - 12 hours |

| Typical Yield | >90% |

Table 3: Summary of reaction parameters for the hydrolysis to 2-morpholinopyrimidine-5-carboxylic acid.

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and efficient method for the preparation of 2-morpholinopyrimidine-5-carboxylic acid. By following the outlined three-stage process, researchers can access this valuable building block in high purity and good overall yield. The provided protocols are robust and can be adapted to various scales, making them suitable for both academic research and industrial drug development applications. The mechanistic insights and detailed experimental procedures are intended to empower scientists to confidently synthesize this and related pyrimidine derivatives for their ongoing research endeavors.

References

-

Moradivalikboni, R., Heidarnezhad, Z., Heidarnezhad, F., Hozhiboev, Y., & Rahmanov, R. (2017). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[1][2][3]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 33(4), 1989-1994. [Link]

-

Shutalev, A. D., & Kish-Malahov, N. V. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]

-

Kumar, A., Singh, P., & Kumar, V. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 15(14), 1237-1250. [Link]

Sources

physicochemical properties of 2-Morpholinopyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholinopyrimidine-5-carboxylic Acid

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Within this important class of compounds, 2-Morpholinopyrimidine-5-carboxylic acid stands out as a key building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The morpholine moiety is a prevalent feature in many approved drugs, often introduced to modulate solubility, metabolic stability, and target engagement.[3] Notably, morpholinopyrimidine derivatives have been investigated as potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[3][4]

This technical guide provides a comprehensive overview of the core . For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective use in synthesis, formulation, and biological screening. This document will delve into the structural characteristics, spectroscopic profile, and key physicochemical parameters such as solubility, acidity (pKa), and lipophilicity (logP). Furthermore, detailed experimental protocols for the determination of these properties are provided to ensure self-validating and reproducible research.

Chemical and Structural Properties

2-Morpholinopyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a carboxylic acid group at the 5-position.

Figure 2: General workflow for experimental determination of physicochemical properties.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent.

Materials:

-

2-Morpholinopyrimidine-5-carboxylic acid

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the selected solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the mixture for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

The solubility is calculated from the measured concentration.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant(s) of the compound.

Materials:

-

2-Morpholinopyrimidine-5-carboxylic acid

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination (Shake-Flask Method)

This protocol measures the partition coefficient between n-octanol and water. [5] Materials:

-

2-Morpholinopyrimidine-5-carboxylic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of the compound in either the aqueous or organic phase.

-

Add equal volumes of the n-octanol and water phases to a centrifuge tube.

-

Add a small volume of the stock solution to the biphasic system.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the phases to separate by standing or by centrifugation.

-

Carefully sample both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logP = log₁₀([Compound]ₙ-octanol / [Compound]water)

Applications in Drug Discovery and Research

2-Morpholinopyrimidine-5-carboxylic acid is a valuable building block in the synthesis of targeted therapies. Its structural motifs are frequently found in kinase inhibitors. The morpholine group can form hydrogen bonds with the hinge region of the kinase active site, while the pyrimidine core serves as a versatile scaffold for further functionalization. The carboxylic acid group can be used as a handle for derivatization or can interact with basic residues in the target protein.

The relevance of the morpholinopyrimidine core is highlighted by its presence in numerous investigational and approved drugs targeting the PI3K/mTOR pathway. [3]The physicochemical properties detailed in this guide are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this scaffold.

Conclusion

References

- Gaonkar, S. L., & Rai, K. M. L. (2011). Synthesis and antimicrobial studies of a new series of 2-(4-alkoxy-3-methoxyphenyl)-5-substituted-1, 3, 4-oxadiazoles. European Journal of Medicinal Chemistry, 46(9), 3866-3873.

- El-Gamal, M. I., & Oh, C. H. (2010). An overview on the synthesis and biological activities of pyrimidine and fused pyrimidine derivatives. Current Organic Chemistry, 14(16), 1735-1765.

- Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of some new 1, 3, 4-oxadiazole derivatives as potent antimicrobial agents. European journal of medicinal chemistry, 53, 11-18.

-

PubChem. 2-Methylpyrimidine-5-carboxylic acid. Available from: [Link]

- Gable, K. P. (n.d.). Typical ¹H NMR Chemical Shifts.

- Gable, K. P. (n.d.). ¹³C NMR Chemical Shifts.

- Abdel-Gawad, H., El-Gazzar, A. B. A., & Aly, H. M. (2018). Design, synthesis, and biological evaluation of novel thienopyrimidine derivatives as PI3Kα inhibitors. Molecules, 23(9), 2341.

-

Infrared Absorption Table. (n.d.). University of Colorado Boulder. Available from: [Link]

- Zhang, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8240.

- Smith, M. C., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl) quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2021). Molecules, 26(15), 4485.

- Franz, R. G., & Gire, C. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 12.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- El-Sayed, M. A. F., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 57(5), 337-341.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

-

ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples... Available from: [Link]

- pKa predictions for arsonic acid deriv

- Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles.

- The Development of BTK Inhibitors: A Five-Year Upd

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).

- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). European Journal of Medicinal Chemistry, 144, 83-96.

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I.

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carboxylic acid (CAS: 253315-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholinopyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule remains limited in publicly accessible literature, its core structure, the morpholinopyrimidine scaffold, is a well-established pharmacophore in the development of targeted therapeutics. This guide will delve into the known chemical properties, a plausible synthetic route based on analogous compounds, and the extensively documented therapeutic potential of closely related derivatives, particularly as dual PI3K/mTOR inhibitors in oncology and as modulators of inflammatory pathways. The document is intended to serve as a valuable resource for researchers utilizing this compound as a building block or as a lead structure for novel drug discovery programs.

Introduction: The Significance of the Morpholinopyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been a cornerstone of pharmaceutical development, exhibiting a wide array of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a morpholine moiety onto the pyrimidine ring has proven to be a particularly fruitful strategy in modern drug discovery. The morpholine group can enhance aqueous solubility, improve metabolic stability, and critically, form key hydrogen bond interactions with biological targets. This has led to the development of numerous clinical candidates, especially in the realm of kinase inhibitors.

2-Morpholinopyrimidine-5-carboxylic acid represents a key intermediate or a foundational scaffold for the elaboration of more complex and potent derivatives. The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Morpholinopyrimidine-5-carboxylic acid is provided in the table below. This information is crucial for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 253315-05-8 | [2][3] |

| Molecular Formula | C₉H₁₁N₃O₃ | [3] |

| Molecular Weight | 209.20 g/mol | [3] |

| IUPAC Name | 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | [3] |

| Appearance | Solid (form may vary by supplier) | |

| Purity | Typically >95% (commercially available) | [3] |

| SMILES | O=C(O)c1cncn(c1)N1CCOCC1 | [3] |

Synthesis of 2-Morpholinopyrimidine-5-carboxylic acid

Proposed Synthetic Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-MORPHOLINOPYRIMIDINE-5-CARBOXYLIC ACID | 253315-05-8 [chemicalbook.com]

- 3. CAS RN 253315-05-8 | Fisher Scientific [fishersci.be]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholinopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Morpholinopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinopyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of morpholinopyrimidine derivatives, with a primary focus on their well-established anticancer and anti-inflammatory effects. We delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the design and discovery of novel therapeutics based on the morpholinopyrimidine framework.

Introduction: The Chemical Elegance and Biological Significance of the Morpholinopyrimidine Core

The fusion of a pyrimidine ring with a morpholine moiety creates the morpholinopyrimidine scaffold, a structure that has proven to be a "privileged" pharmacophore in drug discovery. The pyrimidine ring, a fundamental component of nucleic acids, provides a versatile template for molecular interactions, while the morpholine group often enhances pharmacokinetic properties such as solubility and metabolic stability.[1] This unique combination has led to the development of a plethora of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[2][3]

The diverse bioactivities of these derivatives stem from their ability to interact with a wide range of biological targets, most notably protein kinases.[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the overall planar structure allows for effective stacking interactions within the ATP-binding pockets of kinases. The morpholine substituent can further modulate binding affinity and selectivity. This guide will explore the key biological activities of morpholinopyrimidine derivatives, with a particular emphasis on their role as kinase inhibitors in cancer and as modulators of inflammatory pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholinopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their potent inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism of anticancer action for many morpholinopyrimidine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[6] Morpholinopyrimidine-based compounds often act as ATP-competitive inhibitors of PI3K and/or mTOR, effectively blocking the downstream signaling cascade that promotes tumor growth.[2]

Several morpholinopyrimidine derivatives have demonstrated potent dual inhibitory activity against both PI3K and mTOR, which can be advantageous in overcoming resistance mechanisms that may arise from targeting a single kinase in the pathway.[2]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine derivatives.

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholinopyrimidine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biochemical assays are crucial for confirming the direct inhibitory effect of the compounds on the target kinases.

Protocol (General):

-

Kinase Reaction Setup: In a 96-well plate, combine the recombinant PI3K or mTOR enzyme, the morpholinopyrimidine derivative at various concentrations, and a specific substrate (e.g., PIP2 for PI3K).[8]

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Detection: Quantify the product of the kinase reaction. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production, or by detecting the phosphorylated substrate using specific antibodies in an ELISA-based format.[9]

-

Data Analysis: Determine the IC50 value of the compound for the inhibition of kinase activity.

Western blotting is used to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cancer cells.[6][10]

Protocol:

-

Cell Lysis: Treat cancer cells with the morpholinopyrimidine derivative for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K).

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholinopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Generally, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring are explored to optimize kinase inhibitory activity and selectivity. Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to guide the design of more potent and selective inhibitors.[11][12]

Tabulated Data of Anticancer Activity

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | PI3Kα/mTOR | MCF-7 (Breast) | 0.05 / 0.12 | [2] |

| Compound B | PI3Kδ/γ | Jurkat (Leukemia) | 0.02 / 0.08 | [6] |

| Compound C | Aurora A/B | HCT116 (Colon) | 0.015 / 0.02 | [8] |

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Morpholinopyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[3][13]

Mechanism of Action: Inhibition of iNOS and COX-2

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 are hallmarks of inflammation. Certain morpholinopyrimidine compounds have been shown to suppress the expression and/or activity of these pro-inflammatory enzymes.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of morpholinopyrimidine derivatives.

Experimental Protocols for Evaluating Anti-inflammatory Activity

RAW 264.7 murine macrophages are a commonly used cell line to study inflammatory responses.[14]

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the morpholinopyrimidine derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

Cytokine and Prostaglandin Measurement (ELISA): Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) in the cell culture supernatant.

-

Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of iNOS and COX-2.

-

Protein Expression Analysis (Western Blot): Prepare cell lysates and perform Western blotting as described in section 2.2.3, using antibodies against iNOS and COX-2.

Tabulated Data of Anti-inflammatory Activity

| Compound ID | Target(s) | Assay | IC50 (µM) | Reference |

| Compound D | iNOS/COX-2 | NO Production (RAW 264.7) | 5.2 | [13] |

| Compound E | iNOS | NO Production (RAW 264.7) | 8.1 | |

| Compound F | COX-2 | PGE2 Production (RAW 264.7) | 12.5 |

Other Notable Biological Activities

Beyond their well-documented anticancer and anti-inflammatory effects, morpholinopyrimidine derivatives have shown promise in other therapeutic areas.

Antimicrobial Activity

Several morpholinopyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[7][15] The exact mechanisms are varied but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.

-

Serial Dilution: Perform a serial two-fold dilution of the morpholinopyrimidine compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral and CNS Activities

The morpholinopyrimidine scaffold has also been explored for its potential in developing antiviral and CNS-active agents.[2][3] The morpholine moiety can improve blood-brain barrier permeability, making these compounds attractive for targeting CNS disorders.[1] Further research is ongoing to fully elucidate their potential in these areas.

Conclusion and Future Perspectives

The morpholinopyrimidine scaffold has proven to be a highly fruitful starting point for the development of a wide array of biologically active compounds. The extensive research into their anticancer and anti-inflammatory properties has yielded potent inhibitors of key signaling pathways and inflammatory mediators. The versatility of this scaffold, coupled with the potential for chemical modification, ensures its continued importance in medicinal chemistry.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.

-

Exploring Novel Mechanisms: Investigating new biological targets and mechanisms of action for morpholinopyrimidine derivatives.

-

Expanding Therapeutic Applications: Further exploring the potential of these compounds in treating a wider range of diseases, including neurodegenerative and infectious diseases.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy and pharmacokinetic profiles of promising candidates.

The continued exploration of the chemical space around the morpholinopyrimidine core holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

I.R.I.S. (n.d.). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Retrieved from [Link]

-

Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Retrieved from [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

-

MDPI. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]

-

ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2025). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]

-

MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

-

SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

-

ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?. Retrieved from [Link]

-

SciELO. (2022). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Retrieved from [Link]

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of LPS-induced iNOS and COX-2 Expression in RAW264.7 Cells.... Retrieved from [Link]

-

National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

National Institutes of Health. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]

-

National Institutes of Health. (2020). Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. Retrieved from [Link]

-

Chemical Methodologies. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Retrieved from [Link]

-

YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Retrieved from [Link]

-

ACS Omega. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from [Link]

-

Scholars@Duke. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Retrieved from [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. PI3K (p110α/p85α) Protocol [promega.sg]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]

- 12. Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. orientjchem.org [orientjchem.org]

2-Morpholinopyrimidine-5-carboxylic Acid: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering an efficient path to high-quality lead compounds. Central to this strategy is the selection of well-characterized, versatile, and synthetically tractable fragments. This guide provides a deep dive into the 2-morpholinopyrimidine-5-carboxylic acid core, a fragment that has garnered significant attention in medicinal chemistry. We will explore its physicochemical properties, strategic advantages in drug design, detailed synthetic protocols, and its role as a foundational scaffold for the development of potent and selective inhibitors, particularly in the realm of protein kinases. This document serves as a technical resource for researchers aiming to leverage this privileged fragment in their drug discovery programs.

The Rationale for 2-Morpholinopyrimidine-5-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) begins with the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial "hits" are then optimized into more potent lead compounds through a structure-guided process of fragment growing, linking, or merging. The success of an FBDD campaign is critically dependent on the quality of the fragment library. An ideal fragment should possess favorable physicochemical properties, present clear vectors for synthetic elaboration, and be capable of forming high-quality interactions with the target protein.

The 2-morpholinopyrimidine-5-carboxylic acid scaffold has emerged as a fragment of significant interest due to its unique combination of features that align perfectly with the principles of FBDD. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs and is a key component of DNA and RNA. The morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, while the carboxylic acid provides a strong hydrogen bonding and salt bridge-forming capability, in addition to serving as a versatile synthetic handle.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines for the properties of an ideal fragment: a molecular weight (MW) of ≤ 300 Da, no more than 3 hydrogen bond donors (HBD), no more than 3 hydrogen bond acceptors (HBA), and a calculated octanol-water partition coefficient (cLogP) of ≤ 3. These parameters are designed to ensure that the fragment has good aqueous solubility and a higher probability of binding efficiently to the target.

Let's analyze the physicochemical properties of 2-morpholinopyrimidine-5-carboxylic acid:

| Property | Value | "Rule of Three" Compliance |

| Molecular Weight (MW) | 209.2 g/mol | Yes (≤ 300) |

| Hydrogen Bond Donors (HBD) | 1 | Yes (≤ 3) |

| Hydrogen Bond Acceptors (HBA) | 5 | No (> 3) |

| cLogP | ~0.1 - 0.5 | Yes (≤ 3) |

| Rotatable Bonds | 2 | Yes (≤ 3, an informal but common criterion) |

| Polar Surface Area (PSA) | 76.0 Ų | Favorable for cell permeability |

While the number of hydrogen bond acceptors slightly exceeds the strict Ro3 guideline, this is often seen as a favorable trade-off. The multiple acceptors (the two nitrogen atoms in the pyrimidine ring, the oxygen of the morpholine, and the two oxygens of the carboxylic acid) provide multiple opportunities for forming specific interactions with a protein target, which can be a significant advantage for a starting fragment. The low molecular weight and cLogP ensure that the fragment remains in a favorable physicochemical space for optimization.

Synthesis of the 2-Morpholinopyrimidine-5-carboxylic Acid Core and its Derivatives

A key advantage of the 2-morpholinopyrimidine scaffold is its synthetic accessibility. The core can be constructed through robust and well-established chemical transformations, allowing for the efficient generation of analogues for structure-activity relationship (SAR) studies.

General Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters

A versatile and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be readily adapted for the synthesis of the 2-morpholino analogue. This method avoids substitution at the 4-position of the pyrimidine ring, a common challenge with other synthetic approaches. The key steps involve the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.

Caption: Synthetic route to 2-morpholinopyrimidine-5-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-morpholinopyrimidine-5-carboxylate

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The resulting precipitate is the sodium salt.

-

Cyclization: To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add morpholine-4-carboximidamide hydrochloride (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-morpholinopyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-Morpholinopyrimidine-5-carboxylic Acid

-

Hydrolysis: Dissolve the methyl 2-morpholinopyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Acidification and Isolation: Once the hydrolysis is complete, carefully acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final 2-morpholinopyrimidine-5-carboxylic acid.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The 2-morpholinopyrimidine scaffold is a well-recognized "hinge-binding" motif in a multitude of protein kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural feature across the kinome. This makes the 2-morpholinopyrimidine core an excellent starting point for the development of potent and selective kinase inhibitors.

While a direct FBDD campaign starting with 2-morpholinopyrimidine-5-carboxylic acid may not be explicitly detailed in the public literature, numerous studies on the development of kinase inhibitors from this scaffold exemplify the principles of fragment-to-lead optimization.

Fragment Growing from the Core Scaffold

The carboxylic acid at the 5-position and the potential for substitution on the morpholine ring provide clear vectors for "fragment growing." This strategy involves the addition of chemical moieties to the core fragment to extend into and interact with adjacent pockets of the protein's binding site, thereby increasing potency and selectivity.

For instance, in the development of dual PI3K/mTOR inhibitors, the 2-morpholinopyrimidine core serves as the anchor in the ATP-binding site. The carboxylic acid can be converted to an amide, which can then be further functionalized. These modifications allow the molecule to access and interact with other regions of the active site, leading to a significant increase in inhibitory activity.

Caption: The fragment growing strategy in FBDD.

Structure-Activity Relationship (SAR) of 2-Morpholinopyrimidine Derivatives

The SAR of 2-morpholinopyrimidine derivatives has been extensively explored, particularly in the context of kinase inhibition. These studies provide valuable insights into how modifications to the core scaffold influence biological activity.

-

The 2-Morpholino Group: This group is often crucial for maintaining solubility and can also engage in hydrogen bonding interactions. Modifications to the morpholine ring are generally not well-tolerated if they disrupt its favorable physicochemical properties.

-

The Pyrimidine Core: As the primary hinge-binding element, the pyrimidine ring is typically conserved.

-

Substitution at the 5-Position: This position is a key vector for optimization. As demonstrated in the development of PI3K/mTOR inhibitors, the conversion of the 5-carbonitrile (a surrogate for the carboxylic acid in this context) to various substituted hydrazones led to a significant increase in potency. For example, compounds with aromatic substituents at this position showed enhanced activity, likely due to additional hydrophobic or pi-stacking interactions within the active site.

-

Substitution at the 4- and 6-Positions: While the parent fragment in this guide is unsubstituted at these positions, modifications here can also be used to fine-tune activity and selectivity. For example, the introduction of small alkyl or amino groups can modulate the electronic properties of the pyrimidine ring and provide additional interaction points.

Experimental Protocols for Fragment Screening and Characterization

Once a fragment like 2-morpholinopyrimidine-5-carboxylic acid is identified as a potential starting point, a series of biophysical and biochemical assays are employed to confirm its binding to the target protein and to guide its optimization.

Biophysical Screening Methods

-

Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF is a rapid and cost-effective method for primary fragment screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on ligand-protein interactions, including association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD). It is highly sensitive and can detect the weak binding of fragments.

-

X-ray Crystallography: This is the gold standard for structure-based drug design. Soaking a crystal of the target protein with a solution of the fragment can reveal the precise binding mode of the fragment in the active site. This structural information is invaluable for guiding the elaboration of the fragment into a more potent inhibitor.

Biochemical Assays for Functional Activity

Once a fragment has been confirmed to bind to the target, its functional effect must be assessed. For kinase targets, this typically involves enzymatic assays that measure the inhibition of the kinase's phosphoryl transfer activity. These assays can be performed using various formats, such as fluorescence-based assays or radiometric assays.

Caption: A typical Fragment-Based Drug Design workflow.

Conclusion and Future Directions

The 2-morpholinopyrimidine-5-carboxylic acid scaffold represents a highly valuable starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven ability to interact with key biological targets, such as protein kinases, make it a privileged fragment for medicinal chemists. The principles and protocols outlined in this guide provide a framework for researchers to effectively utilize this core in their own drug discovery programs.

Future efforts in this area will likely focus on expanding the diversity of substituents at the 5-position to explore a wider range of chemical space and to develop inhibitors with novel selectivity profiles. Furthermore, the application of this fragment to other target classes beyond kinases remains a promising avenue for future research. As our understanding of protein-ligand interactions continues to grow, the strategic use of well-designed fragments like 2-morpholinopyrimidine-5-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 13(3), 334-350.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

PubChem. (n.d.). 2-Morpholinopyrimidine-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

ResearchGate. (n.d.). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

The Pyrimidine Core: A Privileged Scaffold for Dual PI3K/mTOR Inhibition in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide array of human cancers has established it as a major target for oncological drug discovery.[1][2] Dual inhibition of both PI3K and mTOR has emerged as a promising therapeutic strategy, offering the potential for a more profound and durable blockade of this pathway compared to single-target agents.[3][4] This guide provides a comprehensive technical overview of the discovery and development of novel PI3K/mTOR inhibitors centered on the pyrimidine core, a privileged scaffold in medicinal chemistry. We will delve into the rationale for dual inhibition, the synthetic chemistry of pyrimidine-based inhibitors, structure-activity relationship (SAR) insights, and the preclinical evaluation methodologies essential for advancing these compounds towards clinical development.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a complex and interconnected signaling cascade. PI3K, upon activation by growth factors, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including the activation of mTOR.

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization. Importantly, a negative feedback loop exists where S6K1, a downstream effector of mTORC1, can inhibit insulin receptor substrate 1 (IRS1), thereby dampening upstream PI3K signaling. Inhibition of mTORC1 alone can relieve this feedback, leading to the paradoxical activation of AKT, which may limit the therapeutic efficacy of mTORC1-selective inhibitors.[4]

Dual PI3K/mTOR inhibitors, by targeting both the upstream kinase (PI3K) and a key downstream node (mTOR), can circumvent this feedback mechanism, leading to a more comprehensive and sustained shutdown of the pathway.[4] This vertical inhibition strategy is anticipated to result in broader efficacy across different cancer genotypes and potentially overcome resistance mechanisms that arise from pathway reactivation.[4]

Figure 1: Simplified PI3K/mTOR signaling pathway highlighting the negative feedback loop.

The Pyrimidine Scaffold in PI3K/mTOR Inhibitor Design

The pyrimidine ring is a versatile heterocyclic scaffold that has been extensively utilized in the design of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP substrate with the kinase domain. Furthermore, the pyrimidine core offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A number of pyrimidine-containing PI3K inhibitors have been reported, with some of the earliest selective PI3Kα inhibitors belonging to this class.[5] The exploration of various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thienopyrimidines, has led to the discovery of potent dual PI3K/mTOR inhibitors.[3]

Synthesis of Pyrimidine-Based Cores

The synthesis of substituted pyrimidines is a well-established area of heterocyclic chemistry. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For more complex, fused pyrimidine systems, multi-step synthetic sequences are often required.

Example Synthetic Scheme: Synthesis of a Pyrido[2,3-d]pyrimidine Core

A representative synthesis of a 2-amino-4-methylpyrido[2,3-d]pyrimidine core, a scaffold for novel PI3K/mTOR dual inhibitors, is outlined below.[3] This multi-step synthesis typically starts from commercially available starting materials and involves the construction of the fused heterocyclic ring system.

Figure 2: Generalized workflow for the synthesis of pyridopyrimidine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrimidine-based PI3K/mTOR inhibitors, SAR exploration typically focuses on modifications at various positions of the core scaffold.[6]

Key SAR Insights for a Pyrido[3,2-d]pyrimidine Series:

For a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, the following SAR observations have been made:[7]

-

C-2 Position: Substitution with a 3-hydroxyphenyl group often leads to potent inhibition, with the hydroxyl group forming a key hydrogen bond with the side chain of an aspartate residue in the kinase active site.[7]

-

C-4 Position: A morpholine group is frequently employed at this position as it can form a hydrogen bond with the hinge region of the kinase.[7]

-

C-7 Position: Chemical diversity at this position can be explored to fine-tune the selectivity profile. Different substituents can modulate the balance of activity between PI3K and mTOR.[7]

| Compound | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| Reference | H | 50 | >1000 |

| 1a | Phenyl | 15 | 250 |

| 1b | 4-Fluorophenyl | 8 | 150 |

| 1c | 3-Pyridyl | 3 | 80 |

Data is illustrative and based on trends reported in the literature.[7]

Preclinical Evaluation of Pyrimidine-Based PI3K/mTOR Inhibitors

A rigorous preclinical evaluation is essential to characterize the biological activity of novel inhibitors and to identify promising candidates for further development. This typically involves a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo efficacy and pharmacokinetic studies.

In Vitro Evaluation

4.1.1. Kinase Inhibition Assays

The primary assessment of a compound's potency is determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the enzymatic activity of purified PI3K and mTOR kinases.

Protocol: In Vitro PI3Kα Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

-

Reagents:

-

Purified recombinant PI3Kα enzyme

-

Eu-anti-GST antibody

-

Alexa Fluor™ 647-labeled lipid kinase substrate (e.g., PIP2)

-

ATP

-

Test compound (serially diluted)

-

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the PI3Kα enzyme and the Eu-anti-GST antibody.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

-

Add the Alexa Fluor™ 647-labeled lipid kinase substrate and ATP to initiate the kinase reaction.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis:

-

Calculate the FRET ratio and plot the percentage of inhibition against the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

4.1.2. Cellular Assays

Cell-based assays are critical for assessing the on-target activity of inhibitors in a more physiologically relevant context. These assays typically measure the inhibition of downstream signaling events or the antiproliferative effects of the compounds.

Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Culture:

-

Seed cancer cells known to have an activated PI3K/mTOR pathway (e.g., U87 MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

-

-

Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT (e.g., p-AKT Ser473) and S6K (e.g., p-S6K Thr389).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

4.1.3. Antiproliferative Assays

These assays determine the ability of the inhibitors to suppress the growth of cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

-

Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the compound concentration.

-

In Vivo Evaluation

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

4.2.1. Pharmacokinetic (PK) Studies

PK studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. This information is crucial for establishing an appropriate dosing regimen for efficacy studies.

Protocol: Murine Pharmacokinetic Study

-

Animal Model:

-

Use a suitable mouse or rat strain (e.g., BALB/c mice).

-

-

Dosing:

-

Administer the test compound via intravenous (IV) and oral (PO) routes at a predetermined dose.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of the compound using LC-MS/MS.

-

-

Data Analysis:

-

Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%).

-

4.2.2. In Vivo Efficacy Studies (Xenograft Models)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor activity of novel compounds.

Protocol: Human Tumor Xenograft Study

-

Cell Implantation:

-

Implant a suspension of human cancer cells (e.g., PC-3M prostate cancer cells) subcutaneously into the flank of nude mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

-

Treatment:

-

Administer the test compound or vehicle to the respective groups at a specified dose and schedule (e.g., once daily by oral gavage).

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

-

Endpoint:

-

Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

-

Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

-

Future Directions and Clinical Perspective

The development of dual PI3K/mTOR inhibitors with a pyrimidine core continues to be an active area of research. While several dual inhibitors have entered clinical trials, challenges such as dose-limiting toxicities have been encountered.[8][9] Future efforts will likely focus on:

-

Improving Selectivity: Designing inhibitors with improved selectivity for specific PI3K isoforms in combination with mTOR inhibition to potentially mitigate off-target toxicities.

-

Targeting Resistance Mutations: Developing next-generation inhibitors that are active against acquired resistance mutations in PI3K or mTOR.

-

Combination Therapies: Exploring the synergistic potential of pyrimidine-based PI3K/mTOR inhibitors with other targeted agents or immunotherapies to enhance antitumor efficacy.

-

PROTACs: The development of PROTACs (Proteolysis Targeting Chimeras) that can induce the degradation of both PI3K and mTOR represents an exciting new frontier.[10]

The pyrimidine scaffold has proven to be a highly valuable starting point for the discovery of potent and effective dual PI3K/mTOR inhibitors. Through continued medicinal chemistry efforts, guided by a deep understanding of the underlying biology and the application of robust preclinical evaluation methodologies, it is anticipated that novel pyrimidine-based inhibitors will emerge as important therapeutic options for cancer patients.

References

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine deriv

- Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. NIH.

- Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR P

- Recent Syntheses of PI3K/Akt/mTOR Signaling P

- Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed.

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.

- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.

- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre

- A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. MDPI.

- PI3K/mTOR identified as essential by in vitro and in vivo functional...

- Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiprolifer

- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias. PMC - PubMed Central.